4-(1-Methyl-1H-pyrazol-4-yl)-2-nitroaniline
Overview
Description
4-(1-Methyl-1H-pyrazol-4-yl)-2-nitroaniline is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)-2-nitroaniline typically involves the reaction of 4-nitroaniline with 1-methyl-1H-pyrazole. One common method is the nucleophilic aromatic substitution reaction where the amino group of 4-nitroaniline reacts with the pyrazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-pyrazol-4-yl)-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the nitro group, which is an electron-withdrawing group.
Oxidation: The methyl group on the pyrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 4-(1-Methyl-1H-pyrazol-4-yl)-2-phenylenediamine.
Substitution: Halogenated derivatives of the original compound.
Oxidation: 4-(1-Carboxy-1H-pyrazol-4-yl)-2-nitroaniline.
Scientific Research Applications
4-(1-Methyl-1H-pyrazol-4-yl)-2-nitroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anti-inflammatory and anticancer agents.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-yl)-2-nitroaniline depends on its specific application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. For example, pyrazole derivatives are known to inhibit kinases and other enzymes involved in cell signaling pathways . The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular targets.
Comparison with Similar Compounds
Similar Compounds
- **2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- **N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Uniqueness
4-(1-Methyl-1H-pyrazol-4-yl)-2-nitroaniline is unique due to the presence of both a nitro group and a pyrazole ring, which confer distinct electronic and steric properties
Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-13-6-8(5-12-13)7-2-3-9(11)10(4-7)14(15)16/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZZWCHKOFFIBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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